1-(2,3-dihydro-1H-indol-1-yl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3OS/c22-16-7-5-14(6-8-16)18-12-25-17(13-27-21(25)23-18)11-20(26)24-10-9-15-3-1-2-4-19(15)24/h1-8,12-13H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJLVUDKMQESDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=CSC4=NC(=CN34)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]ethan-1-one typically involves multi-step organic reactions. The starting materials might include indole derivatives, fluorophenyl compounds, and thiazole intermediates. Common synthetic routes could involve:
Condensation reactions: Combining indole derivatives with thiazole intermediates under acidic or basic conditions.
Cyclization reactions: Forming the imidazo[2,1-b][1,3]thiazole ring through intramolecular cyclization.
Substitution reactions: Introducing the fluorophenyl group via nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using metal catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-indol-1-yl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.
Substitution: Halogenation or nitration reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or neurological disorders.
Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:
Binding to receptors: Modulating receptor activity to produce therapeutic effects.
Inhibiting enzymes: Blocking enzyme activity to disrupt disease pathways.
Signal transduction: Affecting cellular signaling pathways to alter cell behavior.
Comparison with Similar Compounds
Imidazo[2,1-b][1,3]thiazole Derivatives
- 6-(4-Methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole (): Structural Difference: Lacks the ethanone-linked dihydroindole and instead has a 4-methylphenyl group directly attached to the imidazothiazole. Synthesis: Prepared via direct alkylation/cyclization, contrasting with the multi-step coupling required for the target compound .
Benzo-Fused Imidazo-Triazole Derivatives ()
Example: 1-(4-Bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one
- Structural Difference : Incorporates a benzoimidazo-triazole core instead of imidazothiazole.
- Synthesis : Follows General Procedure C at 40°C, similar to the target compound’s synthetic conditions .
Substituent Effects
Fluorophenyl vs. Bromophenyl Groups
- 1-(4-Bromophenyl)-2-(6,7-dimethyl-2-(thiazol-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one (): Impact: Bromine’s larger atomic radius and lower electronegativity compared to fluorine may reduce membrane permeability but increase halogen bonding in target interactions. Synthetic Note: Bromophenyl derivatives often require harsher conditions for substitution reactions .
Thiophene vs. Fluorophenyl Substituents
- 1-(Thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one ():
- Impact : Thiophene’s electron-rich nature may enhance π-π stacking but reduce metabolic stability due to sulfur oxidation susceptibility.
Hybrid Indole-Imidazothiazole Derivatives
- 1-(3-(Thiazole-2-carbonyl)-1H-indol-1-yl)ethan-1-one (): Structural Difference: Uses a fully aromatic indole linked to a thiazole carbonyl group. Synthesis: Acetylation of indole with acetic anhydride under basic conditions, differing from the target’s coupling strategy .
- [4-(2-Oxochroman-3-yl) Thiazol-2-yl]hydrazono Indolinone Derivatives (): Structural Difference: Chroman-2-one and hydrazone moieties introduce additional hydrogen-bonding sites. Impact: May improve solubility but increase molecular weight, affecting bioavailability .
Key Findings and Implications
Fluorophenyl Advantage : The target compound’s 4-fluorophenyl group likely improves metabolic stability and lipophilicity compared to bromophenyl or methylphenyl analogs .
Dihydroindole Flexibility : Partial saturation of the indole ring may enhance binding to conformational-sensitive targets (e.g., GPCRs) relative to rigid aromatic indoles .
Synthetic Complexity : Multi-step synthesis involving imidazothiazole formation and dihydroindole coupling poses challenges for scalability compared to simpler analogs .
Biological Activity
The compound 1-(2,3-dihydro-1H-indol-1-yl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]ethan-1-one is a complex organic molecule that has attracted attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Structure
The compound features an indole moiety linked to an imidazo-thiazole structure, which is known for various biological activities. The presence of a fluorophenyl group enhances its pharmacological properties.
Molecular Formula
- Molecular Formula : CHFNOS
- Molecular Weight : Approximately 357.43 g/mol
Anticancer Properties
Recent studies have indicated that compounds with indole and imidazo-thiazole structures exhibit significant anticancer activities. For example, a related compound demonstrated cytotoxic effects against various cancer cell lines, including lung (A549), colon (HT-29), and liver (SMMC-7721) cancer cells.
Case Study: Cytotoxicity Testing
In vitro studies evaluated the cytotoxicity of the compound against several cancer cell lines. The IC values were determined as follows:
These results suggest that the compound exhibits potent anticancer activity, comparable to established chemotherapeutics like doxorubicin.
Antimicrobial Activity
Indole derivatives are known for their antimicrobial properties. The compound's structure suggests potential efficacy against bacterial and fungal pathogens.
Antimicrobial Testing Results
A study reported the following minimum inhibitory concentration (MIC) values for the compound against selected microbial strains:
These findings indicate that the compound possesses significant antimicrobial activity.
The proposed mechanism of action for this compound includes:
- Inhibition of DNA Synthesis : The imidazo-thiazole moiety may interfere with nucleic acid synthesis in cancer cells.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in tumor cells, leading to cell death.
- Antioxidant Activity : Some studies suggest that indole derivatives can scavenge free radicals, contributing to their anticancer effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-(2,3-dihydro-1H-indol-1-yl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]ethan-1-one, and how can purity be optimized?
- Methodology : The compound’s synthesis likely involves multi-step heterocyclic coupling. For example:
- Step 1 : Condensation of 2,3-dihydroindole with a suitable carbonyl precursor to form the indole-ethanone backbone.
- Step 2 : Coupling with a pre-synthesized 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole moiety via nucleophilic substitution or Suzuki-Miyaura cross-coupling.
- Optimization : Use anhydrous solvents (e.g., DMF or THF) and inert atmosphere (N₂/Ar) to minimize side reactions. Monitor reaction progress via TLC/HPLC and purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Confirm purity (>95%) using NMR (¹H/¹³C) and LC-MS .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from aromatic/heterocyclic regions (e.g., indole C-H at δ 6.5–7.5 ppm, imidazothiazole protons at δ 7.8–8.2 ppm).
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-F stretch at ~1100 cm⁻¹).
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., Z/E configuration in the imidazothiazole system) .
Q. How should researchers design preliminary biological assays to evaluate this compound’s activity?
- Methodology : Prioritize target-based assays (e.g., kinase inhibition, antimicrobial activity) using:
- In vitro enzyme inhibition assays : Measure IC₅₀ values against validated targets (e.g., EGFR, MAPK) with ATP/GTP competition.
- Cell viability assays : Use MTT/XTT on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM).
- Control compounds : Include structurally similar analogs (e.g., fluorophenyl-substituted imidazothiazoles) to establish SAR .
Advanced Research Questions
Q. How can low yields in multi-step synthesis (e.g., during imidazothiazole formation) be addressed?
- Methodology :
- Reaction condition tuning : Adjust temperature (e.g., 60–80°C for cyclization steps) and pH (e.g., mildly acidic conditions for imine formation).
- Catalyst screening : Test Pd(PPh₃)₄ for cross-coupling or iodine for oxidative cyclization.
- Byproduct analysis : Use GC-MS to identify side products (e.g., unreacted indole intermediates) and optimize stoichiometry .
Q. What strategies resolve contradictions in bioactivity data across different assays (e.g., high in vitro potency but low cellular efficacy)?
- Methodology :
- Solubility/pharmacokinetic profiling : Measure logP (e.g., shake-flask method) and plasma protein binding (equilibrium dialysis).
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation.
- Permeability assays : Perform Caco-2 monolayer studies to evaluate membrane transport limitations .
Q. How can computational methods guide the optimization of this compound’s selectivity?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes in target vs. off-target proteins (e.g., EGFR vs. HER2).
- MD simulations : Analyze ligand-protein stability (100 ns trajectories) to identify critical interactions (e.g., hydrogen bonds with fluorophenyl groups).
- QSAR modeling : Train models on analogs (e.g., imidazothiazoles with varying substituents) to prioritize synthetic targets .
Q. What are the best practices for analyzing stereochemical outcomes in the imidazothiazole core?
- Methodology :
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol mobile phase).
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with DFT-simulated data.
- NOESY NMR : Detect through-space correlations (e.g., between indole and imidazothiazole protons) to assign stereochemistry .
Data Contradiction and Validation
Q. How should conflicting cytotoxicity data (e.g., variable IC₅₀ across replicates) be addressed?
- Methodology :
- Assay standardization : Use internal controls (e.g., doxorubicin) and normalize data to cell confluence (via IncuCyte imaging).
- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers.
- Mechanistic follow-up : Perform apoptosis assays (Annexin V/PI staining) to confirm mode of action .
Q. What experimental approaches validate hypothesized fluorine-driven target interactions?
- Methodology :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH) of fluorophenyl vs. non-fluorinated analogs.
- X-ray Crystallography : Resolve fluorine-protein contacts (e.g., C-F⋯H-N hydrogen bonds).
- ¹⁹F NMR : Monitor chemical shift changes upon target binding .
Tables for Key Data
| Parameter | Typical Range/Value | Method | Reference ID |
|---|---|---|---|
| Synthetic Yield | 40–65% (multi-step) | Column chromatography | |
| Purity | >95% | LC-MS, NMR | |
| IC₅₀ (Kinase Inhibition) | 0.1–10 µM | Fluorescence polarization | |
| logP | 2.5–3.8 | Shake-flask method |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
